ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate
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Overview
Description
Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate is a chemical compound with the molecular formula C10H12N2O6S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its nitro and sulfamoyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-5-nitro-4-sulfamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: 2-methyl-5-amino-4-sulfamoylbenzoate.
Oxidation: 2-methyl-5-nitro-4-sulfamoylbenzoic acid.
Substitution: 2-methyl-5-nitro-4-sulfamoylbenzoic acid.
Scientific Research Applications
Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-nitrobenzoate: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.
Ethyl 4-sulfamoylbenzoate: Lacks the nitro group, affecting its biological activity.
2-methyl-5-nitrobenzoic acid: Lacks the ester group, making it less suitable for certain synthetic applications.
Uniqueness
Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2551117-26-9 |
---|---|
Molecular Formula |
C10H12N2O6S |
Molecular Weight |
288.3 |
Purity |
95 |
Origin of Product |
United States |
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